(4-(3-Bromopropoxy)phenyl)boronic acid

CAS No.: 957034-33-2

Cat. No.: VC2544628

Molecular Formula: C9H12BBrO3

Molecular Weight: 258.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957034-33-2 |

|---|---|

| Molecular Formula | C9H12BBrO3 |

| Molecular Weight | 258.91 g/mol |

| IUPAC Name | [4-(3-bromopropoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 |

| Standard InChI Key | BKESUWDVKSJULT-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)OCCCBr)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)OCCCBr)(O)O |

Introduction

Chemical Identity and Structure

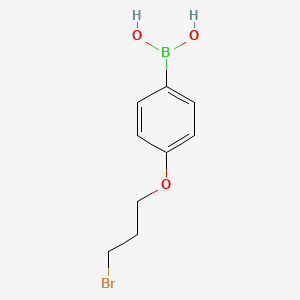

(4-(3-Bromopropoxy)phenyl)boronic acid is an organoboron compound characterized by a para-substituted phenyl ring bearing both a boronic acid group and a 3-bromopropoxy substituent. The compound's structure combines the reactivity of a boronic acid with the synthetic versatility of a brominated alkyl chain, making it valuable for various chemical transformations.

Basic Chemical Properties

The compound is defined by the following chemical parameters:

| Property | Value |

|---|---|

| CAS Number | 957034-33-2 |

| Molecular Formula | C9H12BBrO3 |

| Molecular Weight | 258.91 g/mol |

| IUPAC Name | [4-(3-bromopropoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 |

| Standard InChIKey | BKESUWDVKSJULT-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)OCCCBr)(O)O |

Table 1: Chemical identification parameters for (4-(3-Bromopropoxy)phenyl)boronic acid

Physical and Computational Properties

The compound exhibits several important physicochemical characteristics that influence its behavior in chemical reactions and biological systems:

| Property | Value |

|---|---|

| LogP | 0.5302 |

| TPSA | 49.69 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 5 |

| Physical State | Solid |

| Storage Conditions | Sealed in dry conditions, 2-8°C |

Table 2: Physicochemical and computational properties of (4-(3-Bromopropoxy)phenyl)boronic acid

Synthetic Applications

Role in Organic Synthesis

The compound's utility in organic synthesis stems from its dual reactive sites: the boronic acid group and the 3-bromopropoxy substituent. The boronic acid functional group is particularly valuable for cross-coupling reactions, while the brominated propoxy chain provides a handle for further functionalization.

Key Reaction Pathways

(4-(3-Bromopropoxy)phenyl)boronic acid can participate in numerous synthetic transformations:

-

Suzuki-Miyaura Coupling: The boronic acid moiety can engage in palladium-catalyzed cross-coupling with aryl halides to form new carbon-carbon bonds

-

Nucleophilic Substitution: The terminal bromine provides a reactive site for displacement reactions with various nucleophiles

-

Chan-Lam Coupling: Formation of C-N, C-O, and C-S bonds through copper-catalyzed coupling reactions

-

Further Functionalization: The 3-bromopropoxy substituent can be used as a synthetic handle for additional modifications

Mechanistic Considerations

Research on boronic acids has provided insights into their reactivity patterns. Investigations into Cu-catalyzed halodeboronation of aryl boronic acids have contributed to understanding the mechanistic pathways through which these compounds react.

Table 3: Commercial availability of (4-(3-Bromopropoxy)phenyl)boronic acid

| Category | Information |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H317-H319 (May cause allergic skin reaction; Causes serious eye irritation) |

| Precautionary Statements | P261-P264-P272-P280-P302+P352-P362+P364-P501 |

| UN Classification | N/A |

| Packing Group | N/A |

Table 4: Safety classification for (4-(3-Bromopropoxy)phenyl)boronic acid

Structural Characteristics and Reactivity

Functional Group Analysis

The presence of both a boronic acid group and a 3-bromopropoxy substituent on a phenyl ring creates unique reactivity patterns. The boronic acid group (-B(OH)₂) facilitates coupling reactions, while the brominated alkyl chain provides opportunities for chain extension and functionalization through nucleophilic substitution.

Structural Comparison

When compared to related compounds, such as other substituted phenylboronic acids, (4-(3-Bromopropoxy)phenyl)boronic acid offers distinct advantages due to its bromopropoxy chain, which serves as a versatile synthetic handle for further elaboration .

Analytical Characterization

Standard analytical techniques for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR provide structural confirmation

-

Mass Spectrometry: Confirms molecular weight and fragmentation patterns

-

Infrared Spectroscopy: Identifies characteristic functional group absorptions

-

X-ray Crystallography: Determines solid-state structure and confirms molecular geometry

-

Elemental Analysis: Verifies elemental composition

Applications in Medicinal Chemistry

In medicinal chemistry, (4-(3-Bromopropoxy)phenyl)boronic acid can serve as a building block for synthesizing biologically active compounds. The boronic acid moiety can function as:

-

A bioisostere for carboxylic acids

-

A specific recognition element for certain enzymes

-

A linker for bioconjugation

-

A precursor for fluorescent probes and imaging agents

Related Compounds and Derivatives

Several structurally related compounds appear in chemical databases and supplier catalogs:

-

2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The pinacol ester derivative of the title compound

-

Other substituted phenylboronic acids: Compounds with different substituents on the phenyl ring

-

Various tetramethyl-1,3,2-dioxaborolane derivatives: Protected forms of boronic acids with modified substitution patterns

Current Research Trends

Current research involving boronic acids focuses on:

-

Development of new cross-coupling methodologies

-

Application in chemical biology and drug discovery

-

Creation of sensors and molecular recognition systems

-

Sustainable and green chemistry applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume